![molecular formula C12H19NO B15243450 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound with an aminoalkyl substituent, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-methylbutan-2-amine with a phenolic compound under controlled conditions. One common method is the Mannich reaction, where the amine reacts with formaldehyde and phenol to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated and nitrated phenolic derivatives.
Applications De Recherche Scientifique
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl substituent can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(2,3-dimethylbutan-2-yl)-3-methylaniline
Uniqueness
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an aminoalkyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-[(3-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14/h4-7,9-10,13-14H,8H2,1-3H3 |
Clé InChI |
IBENZXMAEDANTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


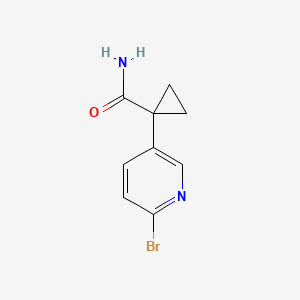

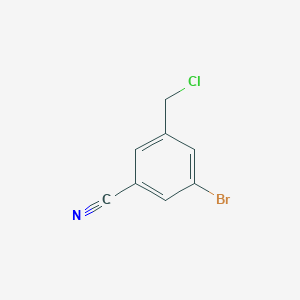
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

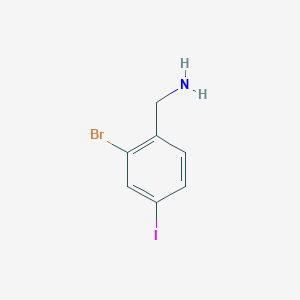
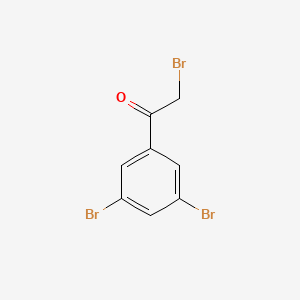
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
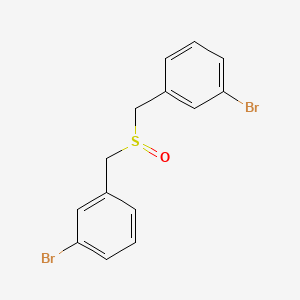
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)

